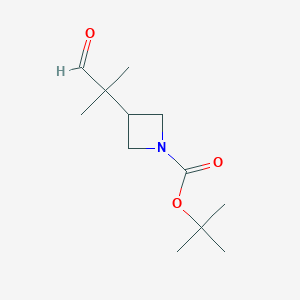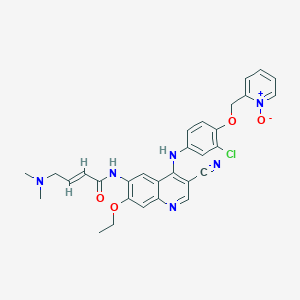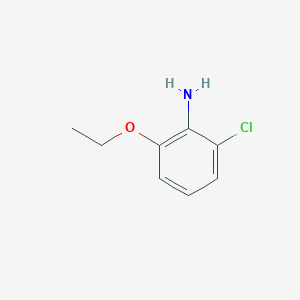![molecular formula C22H15ClN2O2 B3321712 (4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one CAS No. 1375752-78-5](/img/structure/B3321712.png)
(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one
概要
説明
準備方法
BMS-984923の合成には、オキサゾリジノン環の形成とフェニルエチニル基およびクロロフェニル基の導入など、いくつかのステップが含まれます。合成経路は通常、オキサゾリジノンコアの調製から始まり、続いてパラジウム触媒カップリング反応によるフェニルエチニル基の添加が行われます。
化学反応の分析
BMS-984923は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、様々な酸化誘導体の生成につながります。
還元: 還元反応は、BMS-984923の官能基を修飾するために使用でき、その生物活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、カップリング反応用のパラジウム触媒、酸化用の過マンガン酸カリウムなどの酸化剤、還元用の水素化リチウムアルミニウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
BMS-984923は、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります。
化学: この化合物は、mGluR5のモジュレーションとその他のタンパク質との相互作用を研究するためのツールとして使用されます。
生物学: BMS-984923は、アルツハイマー病モデルにおけるシナプス機能と神経保護に対する効果を調べるための前臨床研究で使用されます
医学: この化合物は、アミロイドβオリゴマー誘発毒性を阻害する能力により、アルツハイマー病の潜在的な治療薬として研究されています
科学的研究の応用
BMS-984923 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound is used as a tool to study the modulation of mGluR5 and its interactions with other proteins.
Biology: BMS-984923 is used in preclinical studies to investigate its effects on synaptic function and neuroprotection in models of Alzheimer’s disease
Medicine: The compound is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to block amyloid beta oligomer-induced toxicity
作用機序
BMS-984923は、mGluR5のサイレントアロステリックモジュレーターとして作用することで効果を発揮します。 アミロイドβオリゴマーと細胞性プリオンタンパク質間の相互作用を阻害し、シナプス機能不全と神経変性に繋がる病的シグナル伝達を阻止します . この化合物は、正常なグルタミン酸シグナル伝達には影響を与えないため、選択的で潜在的に安全な治療選択肢となります . 関与する分子標的には、mGluR5と細胞性プリオンタンパク質が含まれ、影響を受ける経路には、カルシウムシグナル伝達とプロテインキナーゼC活性化が含まれます .
類似の化合物との比較
BMS-984923は、正常なグルタミン酸シグナル伝達に影響を与えることなく、アミロイドβオリゴマー誘発毒性を選択的に阻害する能力においてユニークです。類似の化合物には以下が含まれます。
CDPPB: 別のmGluR5モジュレーターですが、主にグルタミン酸シグナル伝達に影響を与え、異なる薬理学的特性を持っています.
CTEP: 前臨床モデルにおいて、アミロイド病理の逆転と認知機能の改善の有効性を示した、mGluR5の負のアロステリックモジュレーター.
L-AP4: BMS-984923と比較して、標的の特異性と薬理学的効果が異なる、グループIII mGluRsの作動薬.
BMS-984923は、正常な生理学的プロセスを妨げることなく、病的シグナル伝達経路を選択的に阻害する能力により際立っています .
類似化合物との比較
BMS-984923 is unique in its ability to selectively block amyloid beta oligomer-induced toxicity without affecting normal glutamate signaling. Similar compounds include:
CDPPB: Another mGluR5 modulator, but it primarily affects glutamate signaling and has different pharmacological properties.
CTEP: A negative allosteric modulator of mGluR5 that has shown efficacy in reversing amyloid pathology and improving cognitive function in preclinical models.
BMS-984923 stands out due to its selective inhibition of pathological signaling pathways without interfering with normal physiological processes .
特性
IUPAC Name |
(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYVUQJOKDFLAL-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@@H]3[C@H](OC(=O)N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375752-78-5 | |
| Record name | BMS-984923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375752785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-984923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1803DK5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


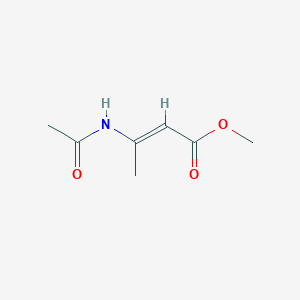
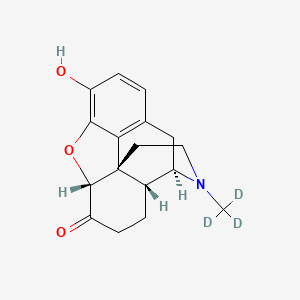
![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)
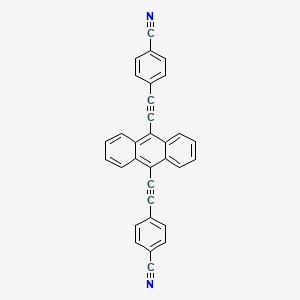
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)
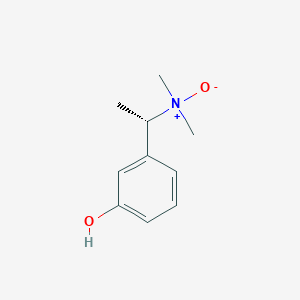
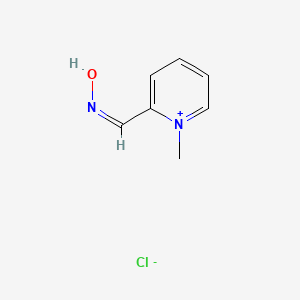
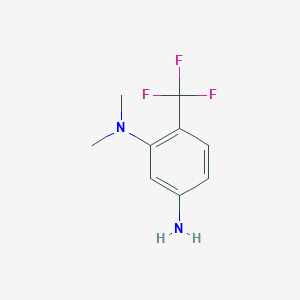
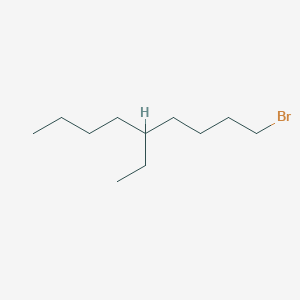
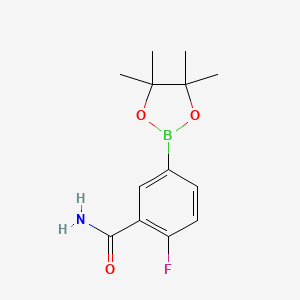
![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)
